molecular formula C9H8N2 B8717809 3-Indazolecarbadehyde

3-Indazolecarbadehyde

Cat. No.: B8717809
M. Wt: 144.17 g/mol
InChI Key: ULHIQSSXUYRECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indazolecarbadehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring with an ethenyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indazolecarbadehyde can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form indazole . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. For instance, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can produce a wide variety of 1H-indazoles in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

3-Indazolecarbadehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated or aminated indazole derivatives.

Scientific Research Applications

3-Indazolecarbadehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Indazolecarbadehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

3-Indazolecarbadehyde can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its ethenyl group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives.

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethenyl-1H-indazole

InChI

InChI=1S/C9H8N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2,(H,10,11)

InChI Key

ULHIQSSXUYRECA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NNC2=CC=CC=C21

Origin of Product

United States

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